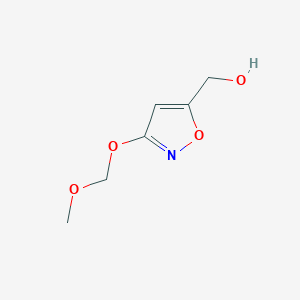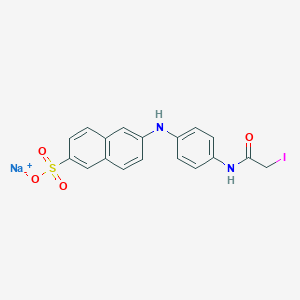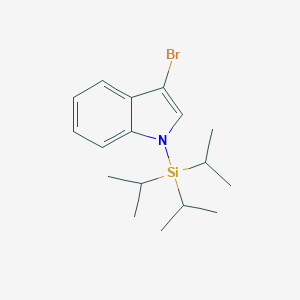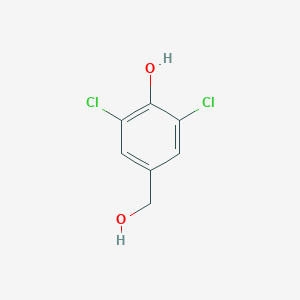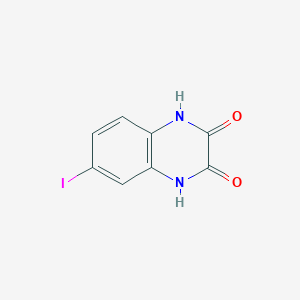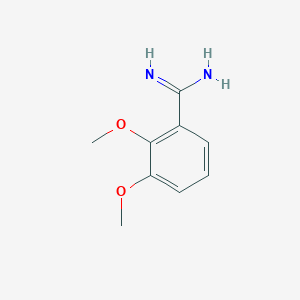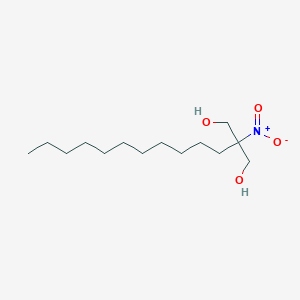
2-Nitro-2-undecylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-undecylpropane-1,3-diol, commonly known as NUPD, is a synthetic antimicrobial agent that has gained attention in recent years due to its potential applications in various fields of science. It is a member of the nitroimidazole family and has a broad spectrum of activity against a range of microorganisms.
Mecanismo De Acción
The mechanism of action of NUPD involves the generation of reactive oxygen species (ROS) within the microorganism. The ROS cause damage to the cell membrane and DNA, leading to the death of the microorganism. NUPD has been shown to be effective against both aerobic and anaerobic microorganisms, making it a versatile antimicrobial agent.
Biochemical and Physiological Effects:
NUPD has been shown to have low toxicity and is generally considered safe for use in various applications. It has been shown to have no significant effects on the growth or reproduction of mammalian cells. However, further studies are needed to fully understand the biochemical and physiological effects of NUPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NUPD is its broad spectrum of activity against a range of microorganisms. It is also relatively easy to synthesize and has low toxicity, making it an attractive option for research and development. However, there are limitations to its use in lab experiments. For example, the concentration of NUPD required for effective antimicrobial activity can vary depending on the microorganism being targeted. Additionally, the stability of NUPD can be affected by factors such as pH and temperature, which can impact its effectiveness.
Direcciones Futuras
There are many potential future directions for research on NUPD. One area of interest is the development of new formulations and delivery methods for NUPD to improve its effectiveness and stability. Another area of interest is the investigation of the mechanism of action of NUPD in more detail, which could lead to the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NUPD, particularly in vivo.
Métodos De Síntesis
NUPD is synthesized by the reaction of 2-nitropropane-1,3-diol with undecylenic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of NUPD. The synthesis of NUPD is a relatively simple and cost-effective process, which makes it an attractive option for research and development.
Aplicaciones Científicas De Investigación
NUPD has been extensively studied for its antimicrobial properties. It has been shown to be effective against a range of microorganisms, including bacteria, fungi, and viruses. NUPD has been used in various scientific research applications, such as in the development of disinfectants, preservatives, and medical devices. It has also been used in the food industry to prevent spoilage and contamination.
Propiedades
IUPAC Name |
2-nitro-2-undecylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(12-16,13-17)15(18)19/h16-17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKBLFCZOWRFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CO)(CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597216 |
Source


|
| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-2-undecylpropane-1,3-diol | |
CAS RN |
145277-31-2 |
Source


|
| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
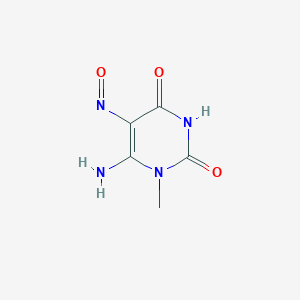

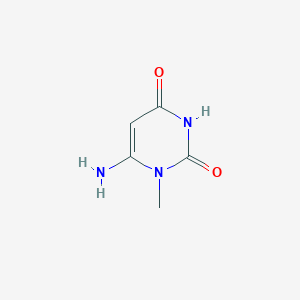
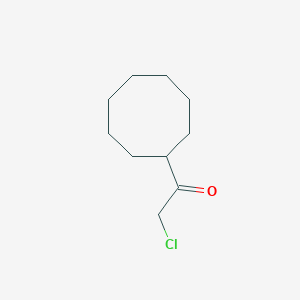
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
